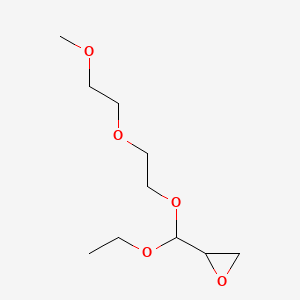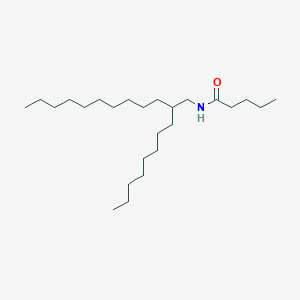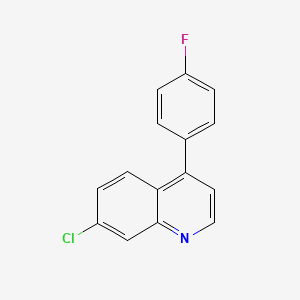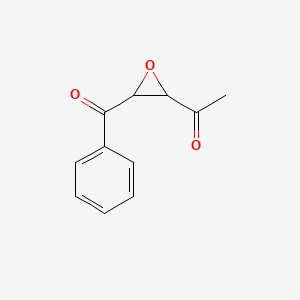
1-(3-Benzoyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzoyloxiran-2-yl)ethanone is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a benzoyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Benzoyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of 1-(3-benzoyl-2-propenyl)ethanone using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide as the major product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Benzoyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the carbonyl group in the ethanone moiety can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(3-Benzoyloxiran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Benzoyloxiran-2-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The carbonyl group in the ethanone moiety can also participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyloxiranyl)ethanone: Similar structure but with a methyl group instead of a benzoyl group.
2,2-Dichloro-1-(4-chlorophenyl)ethanone: Contains a dichloro-substituted ethanone moiety.
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Features a dioxole ring instead of an oxirane ring.
Uniqueness
1-(3-Benzoyloxiran-2-yl)ethanone is unique due to the presence of both an epoxide ring and a benzoyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research applications .
Properties
CAS No. |
189292-48-6 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-(3-benzoyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-11(14-10)9(13)8-5-3-2-4-6-8/h2-6,10-11H,1H3 |
InChI Key |
UVBFINDFPRGABG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
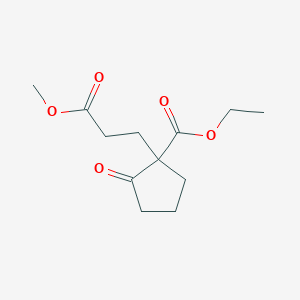
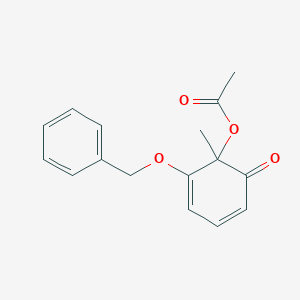
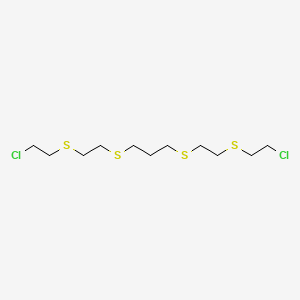

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
